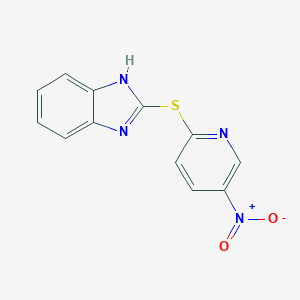

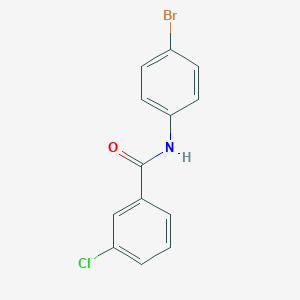

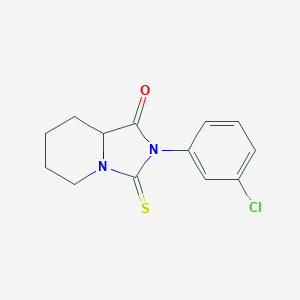

![molecular formula C6H4ClN3 B183488 3-Chloroimidazo[1,2-a]pyrimidine CAS No. 143696-95-1](/img/structure/B183488.png)

3-Chloroimidazo[1,2-a]pyrimidine

Vue d'ensemble

Description

3-Chloroimidazo[1,2-a]pyrimidine is a chemical compound with the empirical formula C6H4ClN3 . It has a molecular weight of 153.57 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H . The key for this structure is PYJDVXIMKJKXAK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 4°C .Mécanisme D'action

Target of Action

3-Chloroimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a significant scaffold in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the bacterial cells causing tuberculosis.

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues interact with their targets, leading to significant activity against mdr-tb and xdr-tb . The interaction likely involves binding to specific proteins or enzymes within the bacterial cells, disrupting their normal function and leading to cell death.

Biochemical Pathways

This could include the inhibition of protein synthesis, DNA replication, or cell wall synthesis, all of which are critical for the survival and proliferation of the bacteria .

Pharmacokinetics

These compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth, leading to a reduction in the bacterial load. In an acute TB mouse model, treatment with an imidazo[1,2-a]pyridine analogue led to a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-Chloroimidazo[1,2-a]pyrimidine for laboratory experiments include its availability, low cost, and easy synthesis. Additionally, this compound has been shown to be an effective inhibitor of the cytochrome P450 enzyme, which can be useful in the study of drug metabolism. The main limitation of using this compound for laboratory experiments is that it is not completely understood, and further research is needed to better understand its mechanism of action.

Orientations Futures

For 3-Chloroimidazo[1,2-a]pyrimidine research include further investigation into its mechanism of action, development of new synthetic methods for its synthesis, and exploration of its potential applications in medicinal chemistry and biochemistry. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to determine its safety and toxicity in humans.

Méthodes De Synthèse

3-Chloroimidazo[1,2-a]pyrimidine can be synthesized by a variety of methods, including the reaction of 2-chloroimidazo[1,2-a]pyrimidine with ethyl chloroformate and the reaction of 2-chloroimidazo[1,2-a]pyrimidine with ethyl bromoacetate. The reaction of 2-chloroimidazo[1,2-a]pyrimidine with ethyl chloroformate is the most commonly used method for the synthesis of this compound. This reaction proceeds in the presence of a base, such as triethylamine, to give this compound in good yields.

Applications De Recherche Scientifique

Agent Antituberculeux

Les dérivés d'imidazo[1,2-a]pyridine ont montré des résultats prometteurs en tant qu'agents antituberculeux. Par exemple, certains composés ont démontré une réduction significative de la charge bactérienne dans un modèle murin de tuberculose aiguë lorsqu'ils ont été traités avec ces dérivés .

Activité Anticancéreuse

Certains analogues d'imidazo[1,2-a]pyridine ont été étudiés pour leurs propriétés anticancéreuses. Ils ont montré une excellente activité contre les lignées cellulaires cancéreuses humaines et les cellules CLL primaires en induisant la mort cellulaire par apoptose .

Évaluation de l'Activité Cancéreuse

Des dérivés obtenus par fonctionnalisation de la position C-3 de l'imidazo[1,2-a]pyridine ont été étudiés pour leurs activités cancéreuses .

Synthèse Catalytique

Les dérivés d'imidazo[1,2-a]pyrimidine ont été synthétisés en utilisant des procédures vertes et efficaces catalysées par des nanoparticules d'or .

Safety and Hazards

3-Chloroimidazo[1,2-a]pyrimidine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

3-chloroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJDVXIMKJKXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569685 | |

| Record name | 3-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143696-95-1 | |

| Record name | 3-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroimidazo[1,2-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

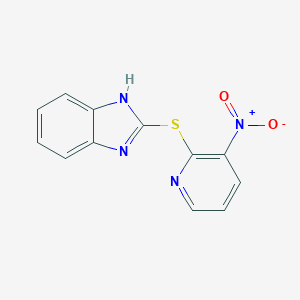

![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)

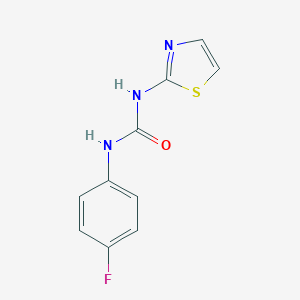

![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

methanone](/img/structure/B183428.png)